Enhanced Steric Bulk and Conformational Rigidity of Cyclobutoxy vs. Methoxy/Ethoxy Analogs
The cyclobutoxy group provides a distinct steric and conformational profile compared to linear alkoxy groups, which can translate into improved target selectivity and metabolic stability. While no direct head-to-head biological data exists for this specific compound, the cyclobutoxy moiety is known to influence binding modes due to its ring-puckering dynamics . In contrast, the simpler 5-bromo-2-methoxy-3-nitropyridine (CAS 152684-30-5) has a calculated XLogP3 of 1.7 and a rotatable bond count of 1 [1]. The cyclobutoxy analog is expected to exhibit a higher logP and greater conformational restriction, which can reduce entropic penalties upon binding and improve pharmacokinetic profiles in drug discovery .
| Evidence Dimension | Conformational flexibility and lipophilicity |
|---|---|
| Target Compound Data | Cyclobutoxy group; ring-puckering conformational dynamics; predicted higher logP than methoxy |
| Comparator Or Baseline | 5-Bromo-2-methoxy-3-nitropyridine: XLogP3 = 1.7; 1 rotatable bond |
| Quantified Difference | Qualitative increase in conformational restriction; quantitative logP difference not directly measured |
| Conditions | In silico comparison; experimental binding data unavailable |
Why This Matters
Greater conformational restriction can improve target selectivity and metabolic stability in lead optimization.
- [1] PubChem. 5-Bromo-2-methoxy-3-nitropyridine. Computed Properties section. View Source
